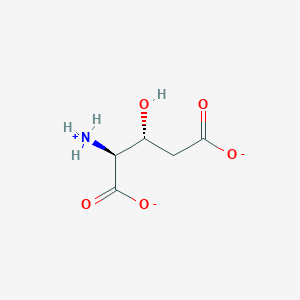

(R)-3-hydroxy-L-glutamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8NO5- |

|---|---|

Molecular Weight |

162.12 g/mol |

IUPAC Name |

(2S,3R)-2-azaniumyl-3-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,4+/m1/s1 |

InChI Key |

LKZIEAUIOCGXBY-FONMRSAGSA-M |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])[NH3+])O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |

Origin of Product |

United States |

Contextualization of Stereospecific Amino Acid Derivatives in Biological Pathways

In the realm of biochemistry, the spatial arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Amino acids, the fundamental building blocks of proteins, typically exist as one of two mirror-image forms, or enantiomers: the L (levo) and D (dextro) forms. While ribosomally synthesized proteins almost exclusively utilize L-amino acids, D-amino acids play crucial roles in various biological processes, particularly in the cell walls of bacteria and as signaling molecules. nih.govacs.org This inherent stereospecificity of biological systems means that enzymes and receptors can exhibit high selectivity for one stereoisomer over another. nih.govsolubilityofthings.com

The introduction of chemical modifications to the basic amino acid structure gives rise to a vast array of derivatives with unique properties and functions. These derivatives, which can number over a thousand, are critical in fields ranging from biology and biochemistry to pharmaceuticals and materials science. researchgate.net The precise three-dimensional structure of these derivatives dictates their biological activity. Even subtle changes in stereochemistry can dramatically alter how a molecule interacts with its biological target, potentially converting an agonist into an antagonist or rendering a compound biologically inactive. solubilityofthings.com Therefore, the stereospecific synthesis of amino acid derivatives is a cornerstone of modern medicinal chemistry and chemical biology, enabling the creation of molecules with tailored functions. researchgate.net

Research Significance of Hydroxylation in Amino Acid Structure and Function

Hydroxylation, the addition of a hydroxyl (-OH) group to a molecule, is a common post-translational modification of amino acids that significantly expands their functional diversity. creative-proteomics.comwikipedia.org This process is catalyzed by enzymes known as hydroxylases and can profoundly impact a protein's structure, stability, and function. creative-proteomics.comwikipedia.org For instance, the hydroxylation of proline and lysine (B10760008) residues is essential for the stability of collagen, the most abundant protein in mammals. wikipedia.orgpressbooks.pub

The introduction of a hydroxyl group can alter several key properties of an amino acid. It increases the molecule's water solubility and provides an additional site for hydrogen bonding, which can influence protein folding and interactions. wikipedia.org Furthermore, hydroxylated amino acids can serve as precursors for the synthesis of important biological molecules. For example, the hydroxylation of tyrosine to L-DOPA is a critical step in the biosynthesis of neurotransmitters like dopamine. libretexts.orgmdpi.com

In the context of advanced biochemical research, the targeted hydroxylation of amino acids is a powerful tool for developing novel bioactive compounds. Hydroxylated amino acids are valuable as precursors or intermediates in the asymmetric synthesis of drugs and as components of chiral compounds with potential antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com

Overview of R 3 Hydroxy L Glutamate Within the Chemical Biology Landscape

Discovery and Enzymatic Characterization of L-Glutamate 3(R)-hydroxylase (EC 1.14.11.76)

The biosynthesis of the psychoactive compounds ibotenic acid and muscimol (B1676869) from the fly agaric mushroom, Amanita muscaria, was a long-standing puzzle. biorxiv.orgwiley.comnih.gov For half a century, it was hypothesized that the pathway initiated from a hydroxylated glutamate derivative. biorxiv.orgwiley.comnih.gov This hypothesis was confirmed with the discovery and characterization of L-glutamate 3(R)-hydroxylase, the enzyme responsible for the first committed step in ibotenic acid biosynthesis. biorxiv.orgwiley.comresearchgate.net

The identification of the responsible gene was achieved by screening the Amanita muscaria genome for sequences homologous to known dioxygenase enzymes. biorxiv.orgwiley.com Specifically, a putative dioxygenase, GloE, from the biosynthetic gene cluster of pneumocandin B₀ in the fungus Glarea lozoyensis, was used as a query, leading to the identification of the homologous protein IboH in A. muscaria. biorxiv.orgwiley.comnih.gov The gene, named iboH, was subsequently expressed in Escherichia coli to produce the enzyme for functional verification and characterization. researchgate.netwiley.com This work represented the first experimental verification of an enzyme that hydroxylates free glutamate. wiley.com

Reaction Mechanism and Stereochemical Specificity

L-Glutamate 3(R)-hydroxylase (EC 1.14.11.76) is a non-heme iron-dependent dioxygenase. biorxiv.org It catalyzes the stereospecific hydroxylation of L-glutamate at the C3 position. The reaction consumes one molecule of molecular oxygen (O₂) and uses 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate (B1194679). qmul.ac.ukgenome.jp

A key feature of the enzyme is its high stereochemical specificity. The hydroxylation of the L-glutamate substrate results exclusively in the formation of the (3R)-hydroxy stereoisomer, also known as threo-3-hydroxy-L-glutamate. biorxiv.orgresearchgate.netwiley.com This precise control of stereochemistry is critical for the subsequent enzymatic steps in the biosynthetic pathway leading to ibotenic acid.

| Enzyme Properties | Description |

| Accepted Name | L-glutamate 3(R)-hydroxylase |

| Systematic Name | L-glutamate,2-oxoglutarate:oxygen oxidoreductase (3R-hydroxylating) qmul.ac.ukgenome.jp |

| EC Number | 1.14.11.76 qmul.ac.uk |

| Gene Name | iboH qmul.ac.uk |

| Substrates | L-glutamate, 2-oxoglutarate, O₂ genome.jp |

| Products | (3R)-3-hydroxy-L-glutamate, succinate, CO₂ genome.jp |

| Stereospecificity | Produces the threo diastereomer, (3R)-3-hydroxy-L-glutamate biorxiv.orgwiley.com |

Detailed Cofactor Requirements and Catalytic Dynamics (e.g., Fe²⁺, L-ascorbate dependence)

As a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily, the catalytic activity of L-glutamate 3(R)-hydroxylase is strictly dependent on several cofactors. biorxiv.orgwikipedia.org

Ferrous Iron (Fe²⁺): A non-heme iron atom is bound in the enzyme's active site and is essential for catalysis. qmul.ac.ukfrontiersin.org It directly participates in the activation of molecular oxygen.

2-Oxoglutarate (α-Ketoglutarate): This co-substrate is required for the reaction, where it is oxidatively decarboxylated to succinate and CO₂. biorxiv.orggenome.jp Experimental assays have demonstrated that the formation of this compound does not occur in the absence of 2-oxoglutarate. biorxiv.orgresearchgate.netwiley.com

L-Ascorbate (Vitamin C): While not consumed stoichiometrically in every catalytic cycle, L-ascorbate is a crucial cofactor for maintaining optimal enzyme activity. qmul.ac.ukgenome.jp Its primary role in 2-OGDDs is to reduce the active-site iron back to its ferrous (Fe²⁺) state if it becomes oxidized to the inactive ferric (Fe³⁺) state during uncoupled turnover events. nih.govacs.org This reductive reactivation ensures the enzyme can continue through multiple catalytic cycles. frontiersin.orgacs.org The requirement for ascorbate (B8700270) is highly specific, and other reducing agents like glutathione (B108866) or dithiothreitol (B142953) (DTT) cannot effectively substitute for it. nih.govacs.org

| Cofactor | Role in Catalysis |

| Fe²⁺ | Essential catalytic metal, activates O₂ qmul.ac.ukfrontiersin.org |

| 2-Oxoglutarate | Co-substrate, undergoes decarboxylation to succinate biorxiv.orggenome.jp |

| L-Ascorbate | Reduces inactive Fe³⁺ back to the active Fe²⁺ state, ensuring sustained enzyme activity qmul.ac.uknih.govacs.org |

Genetic Basis and Orthologous Enzyme Identification (e.g., iboH gene)

The gene encoding L-glutamate 3(R)-hydroxylase in Amanita muscaria is designated iboH (GenBank accession KIL56739). biorxiv.orgwiley.com The iboH gene is located within a biosynthetic gene cluster (BGC), a common genomic arrangement for secondary metabolite pathways in fungi. biorxiv.orgwiley.com This ibo cluster contains six additional genes whose expression patterns are correlated with iboH, indicating they are co-regulated and likely function together in the complete biosynthesis of ibotenic acid. researchgate.net The presence of the entire ibo gene cluster has been confirmed in other ibotenic acid-producing species within the Amanita genus, suggesting a conserved genetic basis for this metabolic trait. researchgate.netwiley.com

Metabolic Intermediacy of this compound

This compound is not a common cellular metabolite but rather a specialized intermediate. Its primary known role is to serve as the dedicated precursor for a specific class of fungal natural products.

Precursor Role in Fungal Secondary Metabolite Biosynthesis (e.g., ibotenate, muscimol in Amanita muscaria)

The formation of this compound by the IboH enzyme is the first committed step in the biosynthesis of ibotenic acid in Amanita muscaria. biorxiv.orgwikipedia.org This hydroxylated amino acid serves as the direct precursor that is further modified by the other enzymes encoded in the ibo biosynthetic gene cluster to form the characteristic isoxazole (B147169) ring of ibotenic acid. researchgate.netwikipedia.org Ibotenic acid itself can then be decarboxylated to form muscimol, another psychoactive compound found in the mushroom. biorxiv.org The discovery of this pathway, starting with the hydroxylation of L-glutamate, provided the first definitive genetic and biochemical evidence for the biogenesis of these well-known fungal toxins. wiley.comnih.gov

Potential Integration into Broader Metabolic Networks within Producing Organisms

The biosynthetic pathway for this compound is intrinsically linked to central metabolism. The production of this intermediate draws from the cellular pools of two key primary metabolites:

L-glutamate: A central hub in nitrogen metabolism and a precursor for numerous other amino acids, such as proline and arginine. oup.com

2-oxoglutarate: A key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production and the generation of biosynthetic precursors. nih.gov

The reaction itself produces succinate, another TCA cycle intermediate, which can re-enter central carbon metabolism. genome.jp Therefore, the pathway for ibotenic acid biosynthesis directly competes with essential cellular processes for both carbon and nitrogen resources. The regulation of the iboH gene and its associated cluster is likely tightly controlled to balance the production of this secondary metabolite with the primary metabolic needs of the fungus for growth and survival. This integration highlights a classic scenario in secondary metabolism where specialized pathways branch off from central metabolic routes to generate chemical diversity. wur.nl

Chiral Pool Approaches Utilizing Natural Precursors (e.g., D-glucose as starting material)

The chiral pool, consisting of abundant, enantiomerically pure compounds from nature like carbohydrates and amino acids, provides a powerful and efficient foundation for asymmetric synthesis. wikipedia.org D-glucose, an inexpensive and readily available sugar, is a prominent starting material for the synthesis of the β-hydroxy derivatives of L-glutamic acid. researchgate.netrsc.org

A key strategy involves utilizing the carbon backbone of D-glucose to construct the target amino acid framework. In one such synthesis, the C2 carbon of D-glucose is envisioned as the precursor to the carboxylic acid, while the C3 and C4 hydroxyl groups are manipulated to form the amino and β-hydroxy functionalities, respectively. rsc.org The synthesis commences from a known D-glucose-derived azido (B1232118) aldehyde. rsc.org This aldehyde undergoes oxidation to an azido acid, which is then subjected to an Arndt-Eistert reaction for homologation, extending the carbon chain to form the required five-carbon backbone of glutamic acid. rsc.orgrsc.org

A detailed synthetic sequence starting from D-glucose to produce (2S,3R)-3-Hydroxy-L-glutamic acid hydrochloride (the hydrochloride salt of this compound) involves several key transformations: rsc.orgrsc.org

Homologation: An azido-D-glucofuranose derivative is homologated using the Arndt-Eistert reaction. researchgate.net

Functional Group Manipulation: The 1,2-acetonide protecting group is removed by acidic hydrolysis. The resulting diol is cleaved with sodium periodate (B1199274) (NaIO₄) to an intermediate aldehyde, which is then oxidized to a carboxylic acid. rsc.org

Final Steps: The azido group is reduced to an amine via catalytic hydrogenation, yielding the final product. rsc.org

This chiral pool approach leverages the inherent stereochemistry of D-glucose to control the stereocenters in the final product, providing a reliable route to the desired (2S,3R) configuration. nih.govresearchgate.net

Table 1: Key Steps in Chiral Pool Synthesis from D-glucose

| Step | Reagents and Conditions | Purpose | Reference |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 30% H₂O₂ | Oxidation of aldehyde to carboxylic acid. | rsc.org |

| Arndt-Eistert Homologation | 1. Ethyl chloroformate, CH₂N₂; 2. PhCOOAg, NEt₃, MeOH | One-carbon chain extension of the carboxylic acid. | nih.govresearchgate.net |

| Deprotection & Cleavage | 1. TFA-H₂O; 2. NaIO₄ | Removal of acetonide and cleavage of the resulting diol. | rsc.org |

| Final Deprotection | H₂ (80 psi), 10% Pd/C, Methanolic HCl | Reduction of azido group to amine and deprotection. | rsc.org |

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis constructs chiral molecules from achiral or racemic precursors, introducing chirality through the use of chiral catalysts or auxiliaries. nih.govuleth.ca These methods offer flexibility but often face challenges such as the need for expensive catalysts or multi-step sequences. researchgate.net For β-hydroxy-α-amino acids like 3-hydroxyglutamate, several strategies have been developed.

One prominent approach is the asymmetric hydrogenation of α-amino-β-keto esters via dynamic kinetic resolution (DKR) . This powerful method can construct two adjacent stereocenters with high stereocontrol in a single step. researchgate.net Using ruthenium (Ru), rhodium (Rh), or iridium (Ir) catalysts complexed with chiral phosphine (B1218219) ligands, α-amino-β-keto esters are hydrogenated to afford anti-β-hydroxy-α-amino acids with high diastereoselectivity and enantiomeric purity. researchgate.net

Another key strategy involves asymmetric aldol (B89426) reactions . The reaction of glycine (B1666218) enolate equivalents with aldehydes can form the two crucial stereocenters of the β-hydroxy-α-amino acid backbone in one step. nih.gov The use of chiral auxiliaries attached to the glycine equivalent directs the stereochemical outcome of the reaction.

The sulfinimine-mediated asymmetric Strecker synthesis provides a concise route to β-hydroxy α-amino acids. acs.org This method involves the addition of a nucleophile to a chiral sulfinimine derived from an α-hydroxy aldehyde, followed by hydrolysis to reveal the amino acid.

Michael addition reactions, which involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, also serve as a foundational strategy for creating the carbon skeleton of glutamic acid analogues. ucj.org.ua By using chiral glycine equivalents as nucleophiles, asymmetric Michael additions can establish the stereochemistry of the target molecule. ucj.org.ua

Table 2: Comparison of De Novo Asymmetric Synthesis Strategies

| Strategy | Key Features | Typical Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation (DKR) | High efficiency, creates two stereocenters. | Ru-, Rh-, or Ir-chiral phosphine complexes | High anti-selectivity and enantiopurity. | researchgate.net |

| Asymmetric Aldol Reaction | Utilizes chiral auxiliaries for stereocontrol. | Glycine equivalents with chiral auxiliaries | Forms two stereocenters in one step. | nih.gov |

| Strecker Synthesis | Employs chiral sulfinimines. | Sulfinimines derived from α-hydroxy aldehydes | Concise route to β-hydroxy α-amino acids. | acs.org |

| Asymmetric Michael Addition | Forms C-C bond to build the amino acid backbone. | Chiral glycine equivalents | Establishes stereochemistry at the α-carbon. | ucj.org.ua |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysts with the versatility of chemical reactions, offering efficient and sustainable routes to complex molecules. nih.gov Enzymes can be used for key stereoselective transformations, such as creating chiral centers or resolving racemic mixtures. nih.gov

A significant chemoenzymatic strategy for producing substituted L-glutamic acid analogues involves ammonia (B1221849) lyases . An engineered methylaspartate ammonia lyase (MAL-L384A) has been used for the asymmetric synthesis of 3-substituted aspartate analogues, which are structurally related to 3-hydroxyglutamate. nih.govrug.nl This enzyme catalyzes the stereoselective addition of ammonia to a substituted fumarate (B1241708) derivative, establishing the L-configuration at the α-amino center. nih.gov This approach was successfully used to synthesize L-threo-3-benzyloxyaspartate, a key glutamate transporter inhibitor. nih.gov

Lipases are another class of enzymes widely used in chemoenzymatic synthesis. For instance, Candida antarctica lipase (B570770) (CAL) has been shown to be an excellent catalyst for the enantioselective aminolysis of prochiral dimethyl 3-hydroxyglutarate. acs.org This reaction produces enantiomerically pure monoamides, which are versatile chiral synthons with three differentiated functional groups, suitable for further elaboration into target molecules like (R)-4-amino-3-hydroxybutanoic acid (GABOB). acs.org

Furthermore, non-heme iron(II)/α-ketoglutarate-dependent hydroxylases have been identified and characterized for their ability to stereospecifically hydroxylate the β-position of glutamic acid. researchgate.netnih.gov In the biosynthesis of the natural product kutzneride, two such enzymes, KtzO and KtzP, were found to hydroxylate glutamic acid tethered to a peptidyl carrier protein (PCP), generating threo- and erythro-3-hydroxyglutamic acid, respectively. nih.gov Similarly, the enzyme IboH from the fly agaric mushroom (Amanita muscaria) catalyzes the stereoselective hydroxylation of L-glutamate to produce (2S,3R)-3-hydroxyglutamic acid as the first step in the biosynthesis of ibotenic acid. researchgate.netbiorxiv.org These enzymes offer a direct and highly specific method for introducing the β-hydroxyl group.

Design and Synthesis of Protected this compound Derivatives for Research Applications

For applications in research, such as solid-phase peptide synthesis (SPPS) or the development of pharmacological probes, the functional groups of this compound (amino, hydroxyl, and both carboxyl groups) must be selectively protected. organic-chemistry.org An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise chemical modifications. organic-chemistry.orgnih.gov

Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org Carboxyl groups are often protected as methyl, ethyl, benzyl (B1604629), or tert-butyl esters. nih.govnih.gov The hydroxyl group can be protected as a benzyl (Bn) ether or a silyl (B83357) ether. nih.gov

The synthesis of orthogonally protected derivatives is crucial. For example, a synthetic route starting from L-serine can yield a protected diester of (2S,3R)-3-hydroxyglutamate. nih.gov In one approach, an aziridine (B145994) derived from L-serine undergoes regioselective ring-opening, followed by the introduction of a Boc group on the nitrogen. Subsequent oxidation and esterification steps lead to the desired protected product, such as di-tert-butyl N-Boc-(2S,3R)-3-hydroxyglutamate. nih.gov

Another strategy involves the synthesis of a versatile glutamic acid analog, Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, designed for SPPS and on-resin macrocyclization. nih.gov This building block contains an allyl ester for the side-chain carboxyl group, which can be selectively removed using palladium catalysis, and an Fmoc group for the amine, which is labile to basic conditions used in SPPS. nih.gov Such carefully designed building blocks are essential for synthesizing complex peptide mimetics and other research tools. nih.govnih.gov

Table 3: Common Protecting Groups for 3-Hydroxyglutamate

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | organic-chemistry.org |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | organic-chemistry.org |

| Carboxyl | Benzyl ester | OBn | Catalytic Hydrogenolysis (H₂, Pd/C) | nih.govrsc.org |

| Carboxyl | tert-Butyl ester | OtBu | Acidic conditions (e.g., TFA) | nih.gov |

| Carboxyl | Allyl ester | OAll | Palladium(0) catalysis | nih.gov |

| Hydroxyl | Benzyl ether | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | nih.gov |

Molecular Interactions and Receptor Modulatory Effects of R 3 Hydroxy L Glutamate Analogues

Investigation of Glutamate (B1630785) Receptor Binding Affinities and Pharmacological Selectivity

The affinity and selectivity of (R)-3-hydroxy-L-glutamate analogues for the different classes of glutamate receptors are dictated by the precise stereochemical arrangement of the hydroxyl and carboxyl groups, which influences how the ligand fits into the specific binding pockets of each receptor subtype.

Interaction Profiles with Ionotropic Glutamate Receptor Subtypes (e.g., AMPA, NMDA, Kainate receptors)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are broadly classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors. Research into the interaction of hydroxyglutamate analogues with these receptors has revealed a notable degree of selectivity, particularly for the NMDA receptor subtype.

One of the most studied analogues is 3-hydroxyaspartate, which exists as four stereoisomers. Notably, D-erythro-3-hydroxyaspartate has been identified as a potent agonist at NMDA receptors, with an EC50 value of 320 nM in rat hippocampal neurons. In contrast, its enantiomer, L-erythro-3-hydroxyaspartate, is significantly less potent, exhibiting a 100-fold lower activity at NMDA receptors. nih.govconsensus.app This stark difference in potency underscores the stereospecific requirements of the NMDA receptor binding site. Furthermore, DL-threo-3-hydroxyaspartate has been shown to reduce NMDA receptor activation by glutamate in cultured neurons, suggesting a potential antagonistic or partial agonist profile for this isomer. nih.gov

While information regarding the direct interaction of this compound with AMPA and kainate receptors is limited, studies on related analogues suggest that the structural modifications introduced by the hydroxyl group can significantly impact binding. The affinity of ligands for these receptors is highly dependent on the specific substitutions and their stereochemistry.

Modulation of Metabotropic Glutamate Receptor Subgroups (e.g., Group I, II, III mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger-mediated signaling pathways. They are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

Currently, there is a scarcity of specific data on the interaction of this compound or its close analogues with the different mGluR subgroups. The development of selective ligands for these receptor subtypes has been a significant area of research, and the pharmacology of various glutamate analogues has been explored. nih.gov However, the specific effects of 3-hydroxy substitution on L-glutamate at mGluRs remain an area requiring further investigation. The activation of mGluRs can lead to a variety of downstream effects, including modulation of ion channel activity and gene expression, making the characterization of novel ligands at these receptors a priority. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Hydroxyglutamate Isomers at Glutamate Receptors

The stereochemistry of hydroxyglutamate analogues is a critical determinant of their activity and selectivity at glutamate receptors. The position and orientation of the hydroxyl group, in conjunction with the chiral center of the amino acid, create a unique three-dimensional structure that dictates how the molecule interacts with the receptor's binding pocket.

As highlighted in the context of NMDA receptors, the difference in potency between the D- and L-enantiomers of erythro-3-hydroxyaspartate is a clear example of this stereoselectivity. nih.govconsensus.app The higher potency of the D-enantiomer suggests that the specific spatial arrangement of its functional groups allows for a more favorable interaction with the amino acid residues within the NMDA receptor's ligand-binding domain.

Impact on Glutamate Transporter Systems and Mechanisms (e.g., EAATs)

Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. There are five subtypes of EAATs (EAAT1-5) with distinct cellular and regional distributions.

Several hydroxyglutamate analogues have been shown to interact with and inhibit EAATs. Both enantiomers of erythro-3-hydroxyaspartate inhibit glutamate transporters in rat hippocampal synaptosomes and demonstrate substrate-like activity at EAAT1, EAAT2, and EAAT3. nih.govconsensus.app While both enantiomers have similar affinities for the transporters, the D-enantiomer exhibits a lower maximal effect at these subtypes compared to the L-enantiomer. nih.govconsensus.app

Furthermore, L-(-)-threo-3-Hydroxyaspartic acid is a potent, competitive, and transportable inhibitor of EAAT1-4. tocris.com In uptake assays using HEK293 cells expressing human EAAT1, EAAT2, and EAAT3, it displayed K_i_ values of 11 µM, 19 µM, and 14 µM, respectively. tocris.com In contrast, it acts as a non-transportable inhibitor at EAAT5. tocris.com The racemic mixture, DL-threo-3-hydroxyaspartic acid, is also known as a glutamate uptake inhibitor. medchemexpress.comadooq.com

These findings indicate that the introduction of a hydroxyl group at the 3-position of aspartate, a close analogue of glutamate, confers significant inhibitory activity at EAATs. The stereochemistry of the hydroxyl group influences the nature and potency of this inhibition. It is therefore highly probable that this compound would also interact with EAATs, potentially acting as an inhibitor or a substrate, thereby modulating glutamate homeostasis.

Mechanisms of Influence on Cellular Signaling Pathways Downstream of Receptor Activation

The activation of glutamate receptors initiates a cascade of intracellular signaling events that can lead to a wide range of physiological effects, from fast synaptic transmission to long-term changes in gene expression and synaptic plasticity. The specific downstream pathways activated depend on the type of receptor that is engaged.

Activation of ionotropic receptors like NMDA and AMPA receptors leads to the influx of cations, primarily Na+ and Ca2+, causing membrane depolarization. youtube.com A significant influx of Ca2+ through NMDA receptors can trigger numerous downstream signaling cascades involving enzymes such as CaMKII (Calcium/calmodulin-dependent protein kinase II), which is crucial for synaptic plasticity. youtube.com

Metabotropic glutamate receptors, being G-protein coupled, activate second messenger systems. Group I mGluRs are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates protein kinase C (PKC). youtube.com Groups II and III mGluRs are generally coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. nih.gov

Given that analogues of this compound, such as D-erythro-3-hydroxyaspartate, are potent NMDA receptor agonists, it can be inferred that their activation of these receptors would lead to the canonical downstream signaling pathways associated with NMDA receptor activation, including Ca2+ influx and the subsequent activation of calcium-dependent enzymes. nih.govconsensus.app Blockade of NMDA receptors, on the other hand, can lead to an increase in glutamate release and subsequent activation of AMPA receptors, which in turn modulate a variety of downstream signaling pathways. wikipedia.org The precise cellular consequences of the interaction of this compound analogues with glutamate receptors and transporters will ultimately depend on their specific pharmacological profile at each of these targets.

Analytical Techniques for Quantitative and Qualitative Analysis of R 3 Hydroxy L Glutamate in Biological Matrices

Chromatographic Separation Methods for Enantiomeric and Diastereomeric Resolution (e.g., HPLC, GC-MS)

Due to the existence of four stereoisomers of 3-hydroxyglutamate, chromatographic separation is essential for the specific analysis of the (R)-3-hydroxy-L-glutamate ((2R,3R)-3-hydroxyglutamate) form. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for achieving the necessary resolution.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and diastereomers of amino acids. phenomenex.comsigmaaldrich.com Two main strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. phenomenex.comnih.gov CSPs create a chiral environment that allows for differential interaction with the stereoisomers, leading to different retention times. For a polar, zwitterionic compound like 3-hydroxyglutamate, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective as they are compatible with aqueous mobile phases used for polar analytes. nih.gov

Indirect Separation via Chiral Derivatization: In this method, the analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomeric pairs. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). This approach can also enhance the detectability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique but requires derivatization to increase the volatility of polar analytes like amino acids. nih.govyoutube.comsigmaaldrich.com The derivatization process typically involves two steps: methoximation to protect carbonyl groups, followed by silylation (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to replace active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com

To achieve enantiomeric and diastereomeric separation, a chiral GC column, such as one coated with a chiral selector like Chirasil-L-Val, is necessary. nih.gov This allows for the resolution of the different stereoisomeric derivatives. A modified temperature gradient on the GC, incorporating an isothermal hold, can further enhance the chromatographic separation between closely eluting isomers.

| Technique | Principle | Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) or separation of diastereomeric derivatives on an achiral phase. | Minimal for direct analysis; requires reaction with a Chiral Derivatizing Agent (CDA) for indirect analysis. | Direct analysis is possible; versatile; established methods for amino acids. | May have lower resolution than GC for some isomers; CDA must be enantiomerically pure. |

| Chiral GC-MS | Separation of volatile, derivatized stereoisomers on a chiral capillary column. | Mandatory multi-step derivatization (e.g., methoximation and silylation) to increase volatility. | High chromatographic efficiency and resolution; high sensitivity and structural information from MS. | Derivatization is complex and can introduce artifacts; derivatives may be unstable. nih.gov |

Mass Spectrometry Approaches for Sensitive Detection and Structural Confirmation (e.g., LC-MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of metabolites in complex biological fluids. nih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.govyoutube.comcuni.czresearchgate.netnih.gov

Method Development for LC-MS/MS Analysis: An LC-MS/MS method for this compound would involve the following steps:

Optimization of Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids, generating a protonated molecule [M+H]⁺.

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the m/z of the protonated this compound molecule.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon). wikipedia.org

Product Ion Selection: Characteristic fragment ions (product ions) are monitored by the third quadrupole (Q3).

Fragmentation Pattern and Structural Confirmation: The fragmentation of protonated amino acids via CID typically involves characteristic neutral losses. For this compound, expected fragmentations would include:

Loss of water (H₂O) from the hydroxyl group.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Loss of formic acid (HCOOH) or a combination of water and carbon monoxide (H₂O + CO) from the carboxylic acid groups. unito.itnih.govresearchgate.net

By monitoring a specific precursor ion to product ion transition (an "MRM transition"), analysts can selectively quantify the target analyte even if other compounds co-elute chromatographically. Using at least two distinct MRM transitions for the same compound increases the confidence in its identification. The fragmentation pattern serves as a structural fingerprint, confirming the identity of the analyte. core.ac.uk

| Parameter | Description | Example for this compound |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode for amino acids. | ESI+ |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. | m/z of C₅H₁₀NO₅⁺ |

| Collision Energy (CE) | Voltage applied to the collision cell to induce fragmentation. Optimized empirically for maximum signal of the desired product ion. | To be optimized (e.g., 10-30 eV) |

| Product Ions (Q3) | Specific fragment ions resulting from CID. Used for quantification and confirmation. | Fragments corresponding to [M+H-H₂O]⁺, [M+H-NH₃]⁺, [M+H-HCOOH]⁺ etc. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for absolute quantification (qNMR).

Stereochemical Elucidation: The precise three-dimensional arrangement of atoms in this compound can be confirmed using NMR. The four stereoisomers will have distinct NMR spectra.

¹H NMR: The chemical shifts (δ) and coupling constants (J-values) of the protons, particularly at the chiral centers (C2 and C3), are highly sensitive to the stereochemistry. The Karplus relationship, which correlates the dihedral angle between adjacent protons to their J-coupling constant, can help differentiate between threo and erythro diastereomers.

¹³C NMR: The chemical shifts of the carbon atoms also differ between stereoisomers. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously assign all proton and carbon signals and determine the relative stereochemistry through space correlations.

For definitive assignment, experimental NMR data can be compared with data from computationally predicted spectra using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, which can calculate the expected chemical shifts for each possible stereoisomer. researchgate.netnih.gov

Quantification (qNMR): NMR can provide absolute quantification without the need for an identical isotopically labeled standard.

The area of an NMR signal is directly proportional to the number of nuclei contributing to it.

By adding a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals) to the sample, the concentration of this compound can be calculated by comparing the integral of one of its unique signals to the integral of the standard's signal.

Key considerations for accurate qNMR include ensuring full relaxation of the nuclei between scans by using a sufficiently long relaxation delay (D1). mdpi.com

Development of Highly Specific Enzymatic Assays for this compound

Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods for quantification. nih.gov The development of such an assay for this compound relies on finding an enzyme that is highly specific for this particular substrate.

The most likely candidate would be a dehydrogenase enzyme that catalyzes the oxidation of the hydroxyl group or the oxidative deamination of the amino group. Glutamate (B1630785) dehydrogenases (GDHs) are a well-characterized class of enzymes that convert glutamate to α-ketoglutarate, with the concomitant reduction of a coenzyme (NAD⁺ to NADH or NADP⁺ to NADPH). researchgate.netnih.govwikipedia.org

Assay Principle: A potential assay could be based on a specific 3-hydroxy-L-glutamate dehydrogenase. The reaction would proceed as follows: this compound + NAD(P)⁺ ⇌ 3-hydroxy-2-oxoglutarate + NH₃ + NAD(P)H + H⁺

The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. The rate of this increase is directly proportional to the concentration of this compound in the sample.

Development and Specificity: The critical step in developing this assay is to identify or engineer a dehydrogenase with high specificity for this compound over other stereoisomers and related metabolites like L-glutamate. This would involve screening GDHs from various microbial or plant sources, as these organisms often express a diverse range of enzymes with different substrate specificities. nih.gov Once a suitable enzyme is identified, the assay conditions (pH, temperature, coenzyme concentration) would be optimized for maximum activity and sensitivity.

Advanced Sample Preparation Methodologies for Complex Biological Samples

Effective sample preparation is crucial to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest from the biological matrix. nih.govresearchgate.net

Protein Precipitation (PPT): For plasma or serum samples, the first step is typically the removal of abundant proteins. This is commonly achieved by adding a precipitating agent.

Organic Solvents: Acetonitrile (B52724) is widely used. Adding cold acetonitrile in a ratio of at least 2:1 (v/v) to plasma effectively precipitates the majority of proteins, leaving small molecules like amino acids in the supernatant. uq.edu.auresearchgate.netnih.govresearchgate.net

Acids: Trichloroacetic acid (TCA) is another effective precipitating agent. nih.gov

After adding the precipitant, the sample is vortexed and centrifuged at high speed to pellet the precipitated protein. The resulting supernatant, containing this compound, can then be further processed or directly analyzed.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration, particularly for complex matrices like urine. nih.govresearchgate.netthermofisher.comnih.gov Ion-exchange SPE is the most common form used for zwitterionic compounds like amino acids.

Cation-Exchange SPE (SCX): The sample is acidified (e.g., with formic acid) to ensure the amino group is protonated (NH₃⁺). The sample is loaded onto the SCX cartridge, where the positively charged analyte binds to the negatively charged sorbent. Interferences are washed away, and the analyte is then eluted with a basic solution (e.g., ammonium (B1175870) hydroxide (B78521) in methanol). nih.govthermofisher.com

Anion-Exchange SPE (SAX): The sample pH is adjusted to be basic, deprotonating the carboxylic acid groups (COO⁻). The negatively charged analyte binds to the positively charged sorbent. After washing, the analyte is eluted with an acidic solution. nih.gov

This selective extraction removes salts and other matrix components that can cause ion suppression in mass spectrometry and significantly improves the reliability of the analysis.

| Technique | Matrix | Principle | Key Steps |

|---|---|---|---|

| Protein Precipitation | Plasma, Serum, Tissue Homogenates | Solubilizing proteins are denatured and aggregated by an organic solvent or acid, allowing for their removal by centrifugation. | 1. Add precipitant (e.g., cold acetonitrile). 2. Vortex. 3. Centrifuge. 4. Collect supernatant. |

| Solid-Phase Extraction (Ion-Exchange) | Urine, Plasma Supernatant | Analyte is selectively retained on a solid sorbent based on ionic interactions, while interferences are washed away. | 1. Condition sorbent. 2. Adjust sample pH and load. 3. Wash away interferences. 4. Elute analyte with a pH-adjusted solvent. |

Ecological and Organismal Distribution of R 3 Hydroxy L Glutamate

Occurrence and Functional Roles within Fungi (e.g., Amanita muscaria)

The most well-documented and significant role of (R)-3-hydroxy-L-glutamate is found within fungi, most notably the fly agaric mushroom, Amanita muscaria. In this and related species, it serves as a crucial precursor in the biosynthesis of the psychoactive compounds ibotenic acid and muscimol (B1676869).

For many years, it was hypothesized that the biosynthesis of these unique isoxazole (B147169) alkaloids began with the hydroxylation of glutamate (B1630785). Recent research has confirmed this hypothesis, identifying this compound (specifically the threo diastereomer) as the initial substrate in this pathway. The formation of this compound is catalyzed by a newly discovered enzyme, a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase, which has been named glutamate hydroxylase (IboH).

The gene encoding this hydroxylase is part of a larger biosynthetic gene cluster (BGC) that is believed to orchestrate the entire pathway from this compound to ibotenic acid. The presence of this gene cluster has been identified in several species within the Amanita genus that are known to produce ibotenic acid, suggesting a conserved biosynthetic mechanism. While the primary role of this compound in these fungi appears to be as a metabolic intermediate, its formation is the committed step in the production of these ecologically and pharmacologically significant secondary metabolites.

| Organism | Compound | Role of this compound | Key Enzyme |

|---|---|---|---|

| Amanita muscaria | Ibotenic acid, Muscimol | Initial precursor in the biosynthetic pathway | Glutamate hydroxylase (IboH) |

| Other Amanita species (containing the ibo BGC) | Ibotenic acid | Presumed precursor based on genetic evidence | Homologs of IboH |

Exploration of its Presence and Biological Significance in Other Biological Systems

The occurrence and biological significance of this compound in organisms outside of the fungal kingdom, such as in other microorganisms, plants, and animals, are not well-documented in scientific literature. While glutamate itself is a ubiquitous and central molecule in the metabolism of nearly all living organisms, playing roles in protein synthesis, nitrogen transport, and neurotransmission, the hydroxylated form, this compound, does not appear to be a common metabolite.

Extensive research on amino acid metabolism in bacteria and plants has detailed numerous pathways involving glutamate, but there is a conspicuous absence of this compound as a known natural intermediate in these domains. In animals, while various glutamate derivatives are crucial for neurological function, the natural presence and endogenous role of this compound have not been established.

It is important to note that synthetic forms of related compounds, such as DL-threo-3-hydroxyaspartate, a structural analog, have been used in neuroscience research as inhibitors of glutamate uptake, demonstrating that such molecules can interact with animalian biological systems. However, this pharmacological activity does not imply a natural, endogenous role for this compound in these systems.

Based on the current body of scientific evidence, the natural occurrence and functional significance of this compound appear to be highly restricted, with its primary and clearly defined role being confined to the specialized secondary metabolism of certain fungi.

| Biological System | Presence of this compound | Known Biological Significance |

|---|---|---|

| Bacteria | Not well-documented | None established |

| Plants | Not well-documented | None established |

| Animals | Not well-documented as an endogenous compound | None established; synthetic analogs used in research |

Emerging Research Directions and Future Perspectives on R 3 Hydroxy L Glutamate

Discovery of Novel Enzymes and Pathways Related to Hydroxylated Amino Acids

The biosynthesis of hydroxylated amino acids is a testament to nature's chemical diversity, often accomplished by specialized enzymes that introduce hydroxyl groups with high regio- and stereoselectivity. mdpi.com Research into these enzymes is rapidly expanding the biocatalytic toolbox for creating novel amino acid derivatives. rsc.org The primary enzymes involved are often hydroxylases, such as cytochrome P450 monooxygenases and α-ketoglutarate-dependent hydroxylases, which can selectively modify a wide range of substrates. mdpi.com

Recent discoveries have unveiled enzymes with unique capabilities. For instance, a novel amino acid hydroxylase, AEP14369, from the bacterium Sulfobacillus thermotolerans, has been identified. asm.orgnih.gov This enzyme catalyzes the stereoselective hydroxylation of L-histidine and L-glutamine to produce l-threo-β-hydroxy-His and l-threo-β-hydroxy-Gln, respectively, demonstrating its potential for preparative-scale production of β-hydroxy-α-amino acids. asm.orgnih.gov

Similarly, significant progress has been made in identifying and engineering enzymes for the production of hydroxylysine and hydroxyarginine. Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) have been engineered to control the selective synthesis of hydroxylysine. mdpi.com By mining clathrate synthase-like superfamily genes, researchers have identified distinct L-lysine-3S-hydroxylases and L-lysine-4R-hydroxylases. mdpi.com Furthermore, the arginine hydroxylase VioC has been leveraged through protein engineering and recombinant whole-cell biocatalysis to efficiently produce 3-hydroxy-arginine. mdpi.com These discoveries not only provide methods for synthesizing valuable compounds but also expand our understanding of the metabolic pathways that generate hydroxylated amino acids. academie-sciences.fr

| Enzyme | Source Organism | Reaction Catalyzed | Product(s) | Reference |

|---|---|---|---|---|

| AEP14369 | Sulfobacillus thermotolerans Y0017 | Stereoselective β-hydroxylation of L-Gln and L-His | l-threo-β-hydroxy-Gln, l-threo-β-hydroxy-His | asm.orgnih.gov |

| VioC (Arginine Hydroxylase) | Streptomyces vinaceus (expressed in E. coli) | Hydroxylation of L-arginine | 3-hydroxy-arginine (3-OH-Arg) | mdpi.com |

| KDO1 (Lysine Dioxygenase) | From Clavaminate Synthase-Like Family | Regioselective hydroxylation of L-lysine | (3S)-3-hydroxy-L-lysine | mdpi.com |

| KDO5 (Lysine Dioxygenase) | From Clavaminate Synthase-Like Family | Regioselective hydroxylation of L-lysine | (4R)-4-hydroxy-L-lysine | mdpi.com |

| l-threonine transaldolase (ObiH) | Expressed in E. coli | Transaldolase reaction for side chain assembly | Various β-hydroxy-α-amino acids | nih.gov |

Structural Biology Investigations of (R)-3-hydroxy-L-glutamate-Interacting Proteins

Understanding how proteins recognize and bind this compound and related molecules at the atomic level is crucial for elucidating their biological function and for designing selective ligands. Structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided profound insights into the binding pockets of glutamate (B1630785) receptors and transporters.

A significant study using cryo-EM revealed the structural basis for substrate recognition by the human excitatory amino acid transporter 3 (EAAT3). pnas.org EAAT3 is responsible for the uptake of L-glutamate, L-aspartate, and L-cysteine. The structures showed that the transporter accommodates different substrates by fine-tuning the local conformations of coordinating residues, especially a pivotal arginine (R447), which interacts with the acidic side-chain of the substrate. pnas.org While direct binding of a 3-hydroxy-glutamate was not shown, the study provides a detailed blueprint of how a transporter can recognize diverse acidic amino acids, suggesting that the hydroxyl group of this compound would necessitate specific conformational adjustments within the binding site for optimal interaction.

In a related context, crystal structures of aldehyde dehydrogenase 4A1 (ALDH4A1), an enzyme that metabolizes L-glutamate-γ-semialdehyde, have been solved in complex with its product, L-glutamate, and with the inhibitor trans-4-hydroxy-L-proline. wiley.com These structures highlight how the active site uses an "anchor loop" to bind the amine and carboxylate groups and an aromatic box to position the aliphatic chain of the ligand. wiley.com The additional hydroxyl group on the inhibitor introduces specific interactions that account for its binding affinity. wiley.com Such studies on related enzymes and transporters provide a framework for predicting and understanding the structural determinants of this compound binding to its protein targets.

| Protein | Ligand(s) Studied | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Human Excitatory Amino Acid Transporter 3 (hEAAT3) | L-Asp, D-Asp, L-Glu, L-Cys | Cryo-EM | Binding pocket adapts to diverse substrates by fine-tuning conformations of key residues like R447. | pnas.org |

| Aldehyde Dehydrogenase 4A1 (ALDH4A1) | L-glutamate, trans-4-hydroxy-L-proline | X-ray Crystallography | Revealed specific interactions with the ligand's hydroxyl group and defined an anchor loop for binding the amino acid backbone. | wiley.com |

| Serine Hydroxymethyltransferase (SHMT) | PLP-L-Serine, PLP-Glycine | X-ray Crystallography | A conserved glutamate residue (Glu53) acts as the acid-base catalyst, and the β-hydroxyl group of serine interacts directly with it. | rsc.org |

| NMDA Receptor NR3A/NR3B Subunits | Glycine (B1666218), D-serine | X-ray Crystallography | Revealed unique hydrogen bonding networks and solvent structures in the ligand binding pockets compared to the NR1 subunit. | nih.gov |

Identification of Unconventional Molecular Targets and Ligand Interactions

Beyond its canonical role in neurotransmission via glutamate receptors, L-glutamate is a central hub in metabolism, participating in numerous pathways. nih.govdrugbank.com Research is beginning to uncover non-canonical activities and targets for glutamate and its derivatives, suggesting a broader biological role than previously appreciated.

One of the most striking examples of unconventional ligand interaction involves the enzyme glutamate-cysteine ligase (GCLC). nih.gov GCLC normally catalyzes the first step in glutathione (B108866) synthesis by ligating glutamate and cysteine. However, under conditions of cysteine starvation, GCLC exhibits a non-canonical activity, producing a variety of γ-glutamyl-peptides by ligating glutamate to other amino acids like alanine (B10760859) and threonine. nih.gov This finding reveals a previously unknown metabolic flexibility and suggests that glutamate derivatives could be formed through unconventional enzymatic reactions, particularly under cellular stress.

Furthermore, glutamate serves as a precursor for a variety of secondary metabolites with complex structures, such as the antibiotic incednine. nih.gov The biosynthesis of this molecule involves the transformation of glutamate to β-glutamate by a glutamate 2,3-aminomutase, a pathway distinct from primary metabolism. nih.gov The exploration of such non-canonical roles is critical, as it implies that this compound might interact with a range of molecular targets beyond the well-known glutamate receptors and transporters, potentially modulating metabolic enzymes or participating in novel signaling cascades.

Design and Application of this compound as a Biochemical Probe for Receptor Mapping

Biochemical probes are indispensable tools for mapping the distribution, density, and function of receptors and transporters in the brain. The structural and chemical uniqueness of this compound makes it an attractive scaffold for the design of highly specific probes for studying the glutamatergic system.

The fundamental approach involves modifying the molecule to be detectable. A classic technique is radiolabeling, where a radioactive isotope like tritium (B154650) ([³H]) is incorporated into the ligand. For example, L-[³H]glutamate has been used extensively in autoradiography to visualize the distribution of excitatory amino acid binding sites in brain tissue slices. nih.gov By co-incubating with selective agonists for different receptor subtypes (like NMDA, AMPA, and kainate), this method allows for the mapping of distinct receptor populations. nih.gov A tritiated version of this compound could offer a more refined tool, potentially exhibiting higher selectivity for a specific subset of glutamate receptors or transporters.

More advanced probes include those for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These require labeling with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F). Another powerful strategy is the development of "caged" compounds. MNI-D-aspartate, a caged glutamate analog, is biologically inert until it is exposed to UV light, which rapidly releases the active compound. bergleslab.com This allows for precise spatiotemporal control over receptor activation, enabling detailed functional mapping of glutamate transporters and NMDA receptors at synapses. bergleslab.com Designing a caged version of this compound could provide a sophisticated probe to investigate the specific physiological roles of the receptors that preferentially bind this hydroxylated analog.

| Probe | Type of Probe | Target(s) | Application | Reference |

|---|---|---|---|---|

| L-[³H]glutamate | Radioligand | Excitatory amino acid receptors (NMDA, AMPA, Kainate) | Autoradiographic visualization and quantification of receptor subtypes in brain sections. | nih.gov |

| [¹¹C]L-703,717 | PET Tracer | NMDA receptor glycine site | In vivo imaging of NMDA receptors, though limited by poor brain uptake. | nih.gov |

| [¹¹C]JNJ-16567083 | PET Tracer | Metabotropic glutamate receptor 1 (mGluR1) | In vivo imaging of mGluR1 distribution in the brain. | nih.gov |

| MNI-D-aspartate | Caged Compound | Glutamate transporters, NMDA receptors | Photochemical release for rapid, localized activation to map receptor and transporter function at synapses. | bergleslab.com |

Q & A

Q. What enzymatic methods are validated for synthesizing (R)-3-hydroxy-L-glutamate in vitro?

this compound is synthesized via the enzyme L-glutamate 3(R)-hydroxylase (EC 1.14.11.76), which catalyzes the hydroxylation of L-glutamate using 2-oxoglutarate and O₂ as co-substrates. The reaction requires Fe²⁺ and L-ascorbate as cofactors, with succinate and CO₂ as byproducts . Standard protocols involve incubating purified enzyme extracts with substrates under controlled pH (6.5–7.5) and temperature (25–30°C). Enzyme activity can be monitored via HPLC or mass spectrometry to confirm product formation.

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Validated methods include:

- Enzymatic UV assays adapted from L-glutamic acid detection protocols, using NADH/NAD⁺ coupling reactions and spectrophotometric quantification at 340 nm .

- Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde) for enhanced sensitivity .

- LC-MS/MS for high specificity, particularly in complex samples like fungal extracts or neural tissue . Calibration curves must be prepared using synthetic this compound standards, and recovery rates should exceed 90% to ensure accuracy .

Q. How should researchers store this compound to prevent degradation?

While specific data for this compound are limited, analogous L-glutamyl derivatives are stored at -20°C in lyophilized form to minimize hydrolysis. Solutions should be prepared in neutral buffers (pH 7.0) and used within 24 hours to avoid racemization .

Advanced Research Questions

Q. How can kinetic discrepancies in L-glutamate 3(R)-hydroxylase activity be resolved across studies?

Discrepancies often arise from variations in:

- Cofactor concentrations (Fe²⁺ and ascorbate levels must be optimized to avoid substrate inhibition) .

- Enzyme source (activity differs between recombinant vs. native fungal extracts).

- Assay conditions (e.g., temperature, O₂ saturation). To standardize results, follow Michaelis-Menten kinetics under strictly anaerobic conditions (to prevent Fe²⁺ oxidation) and validate using a reference substrate like 2-oxoglutarate . Statistical equivalence testing (e.g., two-one-sided t-tests) is recommended for cross-study comparisons .

Q. What structural features of this compound underpin its role in neurotransmitter precursor biosynthesis?

The 3R-hydroxyl group and L-configuration are critical for its function as a biosynthetic intermediate of ibotenate and muscimol in Amanita muscaria. The hydroxyl group facilitates decarboxylation reactions, while the glutamate backbone aligns with NMDA receptor binding motifs . Computational docking studies suggest that the compound’s conformation stabilizes interactions with glutamine synthetase isoforms, though in vivo validation is needed .

Q. How can researchers troubleshoot low yields in enzymatic this compound synthesis?

Common issues and solutions include:

- Substrate depletion : Monitor 2-oxoglutarate levels via UV absorbance at 260 nm .

- Cofactor instability : Add fresh Fe²⁺ and ascorbate hourly during prolonged reactions .

- Enzyme inactivation : Use protease inhibitors (e.g., PMSF) and avoid freeze-thaw cycles. For automated systems, optimize mixing rates and O₂ delivery to maintain steady-state kinetics .

Q. What experimental designs are optimal for studying the ecological role of this compound in fungal systems?

- Gene knockout models : Silence the iboH gene in Amanita muscaria to assess impacts on muscimol production .

- Metabolomic profiling : Use HRMAS-NMR or DESI-MS to map spatial distribution in fungal tissues .

- Ecological assays : Test insecticidal or deterrent effects using bioassays with arthropods common in mushroom habitats .

Methodological Resources

- Enzyme activity protocols : Refer to EC 1.14.11.76 documentation for reaction stoichiometry and inhibitor data .

- Statistical frameworks : Use R packages (e.g.,

lme4) for mixed-effects modeling of kinetic variability . - Data validation : Adhere to GLP standards for reproducibility, including blinded analysis and independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.